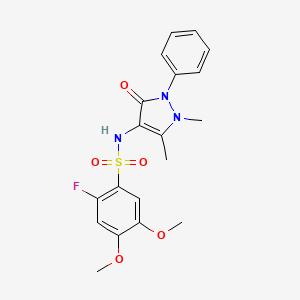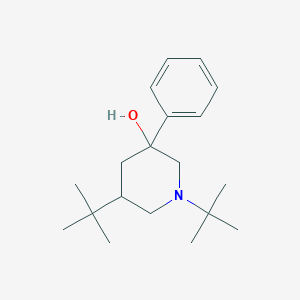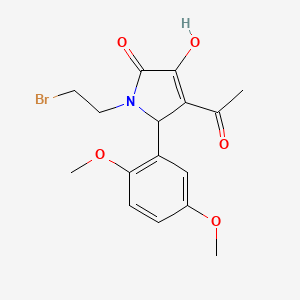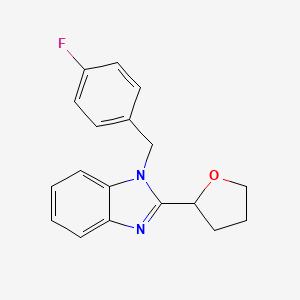![molecular formula C13H27BrO2S B11050589 1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)
1-[(3-Bromopropyl)sulfonyl]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The sulfonyl group imparts polarity and reactivity, while the bromopropyl group provides a reactive site for further functionalization.
1-[(3-Bromopropyl)sulfonyl]decane: is an organic compound with the chemical formula CHBrOS. It consists of a decane backbone (a ten-carbon alkane chain) with a sulfonyl group (SO) and a bromopropyl group attached.
Preparation Methods
- Synthetic Routes:
- One common method involves starting with 1,3-dibromopropane as the precursor. The bromine atom at the 3-position is substituted with a phenyl group using Grignard reagents or other nucleophiles.
- The reaction proceeds as follows:
1,3-dibromopropane+PhMgBr→this compound
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for This compound is not well-documented. it likely interacts with biological targets through its functional groups (bromopropyl and sulfonyl) and may affect cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties may evolve as research progresses.
Méthodes De Préparation
- Synthetic Routes:
- One common method involves starting with 1,3-dibromopropane as the precursor. The bromine atom at the 3-position is substituted with a phenyl group using Grignard reagents or other nucleophiles.
- The reaction proceeds as follows:
1,3-dibromopropane+PhMgBr→this compound
Industrial Production:
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Biology and Medicine:
Mécanisme D'action
- The exact mechanism of action for 1-[(3-Bromopropyl)sulfonyl]decane is not well-documented. it likely interacts with biological targets through its functional groups (bromopropyl and sulfonyl) and may affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Remember that this compound’s applications and properties may evolve as research progresses.
Propriétés
Formule moléculaire |
C13H27BrO2S |
|---|---|
Poids moléculaire |
327.32 g/mol |
Nom IUPAC |
1-(3-bromopropylsulfonyl)decane |
InChI |
InChI=1S/C13H27BrO2S/c1-2-3-4-5-6-7-8-9-12-17(15,16)13-10-11-14/h2-13H2,1H3 |
Clé InChI |
CJPJBHJZDBYSHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)

![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)

![[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-](/img/structure/B11050572.png)

![9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11050581.png)

